

Khusimol molecular formula and molecular weight

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Khusimol: A Technical Guide for Researchers

An In-depth Examination of the Sesquiterpenoid Alcohol **Khusimol**, its Physicochemical Properties, and its Interaction with the Vasopressin V1a Receptor.

This technical guide provides a comprehensive overview of **Khusimol**, a sesquiterpenoid alcohol of interest to researchers in pharmacology and drug development. This document details its molecular characteristics, its known biological target, and relevant experimental methodologies.

Core Molecular and Physicochemical Data

Khusimol is a naturally occurring sesquiterpene alcohol found in vetiver oil.[1] Its fundamental properties are summarized below for quick reference.



Property	Value	Source
Molecular Formula	C15H24O	[2][3][4]
Molecular Weight	220.35 g/mol	[2][3][5]
CAS Number	16223-63-5	[2][3][5]
Synonyms	Khusenol, Tricyclovetivenol	
Biological Activity	Competitive inhibitor of the vasopressin V1a receptor	
Inhibition Constant (Ki)	50 μΜ	_

Quantitative Analysis of Khusimol Content in Vetiveria zizanioides

The following table presents data on the concentration of **Khusimol** in the roots of Vetiveria zizanioides following varied post-harvest drying times. This information is crucial for optimizing extraction protocols.

Drying Time (hours)	Khusimol Content (mg/100g of root)
0	1.95 ± 0.02
6	2.15 ± 0.02
12	2.30 ± 0.03
24	2.81 ± 0.01
36	1.72 ± 0.03
48	1.38 ± 0.02

Experimental Protocols

Detailed methodologies for the isolation of **Khusimol** and the characterization of its binding affinity to the vasopressin V1a receptor are provided below.



Isolation of Khusimol from Vetiver Oil

This protocol is adapted from established chromatographic techniques for the purification of **Khusimol** from vetiver essential oil.

Workflow for **Khusimol** Isolation

Caption: Workflow for the isolation of **Khusimol**.

Materials:

- Vetiver essential oil
- Silica gel 60 (for column chromatography)
- TLC plates (Silica gel GF254)
- n-hexane (analytical grade)
- Ethyl acetate (analytical grade)
- · Vanillin-sulfuric acid spray reagent
- Standard laboratory glassware for chromatography

Procedure:

- Thin-Layer Chromatography (TLC) Analysis:
 - Dissolve a small amount of vetiver oil in a suitable solvent (e.g., n-hexane).
 - Spot the dissolved oil onto a TLC plate.
 - Develop the plate using various ratios of n-hexane and ethyl acetate to determine the optimal mobile phase for separation. A common starting point is a 9:1 ratio of n-hexane to ethyl acetate.
 - Visualize the separated components by spraying with vanillin-sulfuric acid reagent and heating.



- Column Chromatography:
 - Prepare a chromatography column with silica gel 60 slurried in n-hexane.
 - Load the vetiver oil onto the top of the silica gel bed.
 - Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.
 - Collect fractions of the eluate.
- Fraction Monitoring and Pooling:
 - Monitor the collected fractions using TLC with the optimized mobile phase.
 - Identify the fractions containing the compound of interest (Khusimol) by comparing with a
 reference standard if available, or by identifying the major component with the expected Rf
 value.
 - Pool the fractions that contain pure Khusimol.
- Structure Elucidation:
 - Evaporate the solvent from the pooled fractions to obtain the isolated compound.
 - Confirm the identity and purity of the isolated Khusimol using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Vasopressin V1a Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of **Khusimol** for the vasopressin V1a receptor.

Workflow for V1a Receptor Binding Assay

Caption: Workflow for a competitive binding assay.

Materials:



- Membrane preparation from HEK-293 cells stably expressing the human vasopressin V1a receptor.
- Radioligand: e.g., [3H]-Arginine Vasopressin or a selective V1a antagonist radioligand.
- Khusimol stock solution and serial dilutions.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (GF/C).
- Scintillation cocktail.
- · 96-well plates.

Procedure:

- Membrane Preparation:
 - Thaw the frozen membrane preparation on ice.
 - Resuspend the membranes in assay buffer to a final protein concentration of 20-40 μg per well.
- Assay Setup:
 - In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
 - Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled V1a receptor antagonist (e.g., 1 μM Arginine Vasopressin).
 - Competition: Add membrane preparation, radioligand, and varying concentrations of Khusimol.



Incubation:

- Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.
 - Wash the filters three times with cold wash buffer to remove unbound radioligand.

Quantification:

 Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding as a function of the logarithm of the Khusimol concentration.
- Determine the IC₅₀ value (the concentration of **Khusimol** that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Molecular Mechanism of Action

Khusimol exerts its biological effects by competitively inhibiting the binding of arginine vasopressin (AVP) to the vasopressin V1a receptor (V1aR). The V1aR is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a well-defined signaling cascade.

Vasopressin V1a Receptor Signaling Pathway



The canonical signaling pathway initiated by the activation of the V1a receptor is depicted below. **Khusimol**, as a competitive antagonist, prevents the initiation of this cascade by AVP.

Caption: V1a receptor signaling pathway and **Khusimol**'s point of inhibition.

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